Linalyl propionate CAS number and chemical properties
Linalyl propionate CAS number and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of linalyl propionate (B1217596), a monoterpenoid ester valued for its characteristic fragrance and flavor. This document covers its core chemical properties, synthesis, potential biological activities, and safety data, presented in a format tailored for scientific and research applications.
Chemical and Physical Properties
Linalyl propionate, also known as 3,7-dimethylocta-1,6-dien-3-yl propanoate, is a naturally occurring ester found in various essential oils, including those of sweet orange, lemon, bergamot, lavender, and sage.[1] It is characterized as a colorless to pale yellow liquid with a sweet, floral, and fruity aroma reminiscent of bergamot and black currant.[2][3]
Quantitative Data Summary
The key chemical and physical properties of linalyl propionate are summarized in the table below for quick reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 144-39-8 | [1][2][4] |
| Molecular Formula | C₁₃H₂₂O₂ | [1][2][4] |
| Molecular Weight | 210.31 g/mol | [2][4] |
| Appearance | Colorless to almost colorless clear liquid | [1][2] |
| Boiling Point | 115 °C at 10 mmHg 223 °C (433.4 °F) | [1][2] [1] |
| Melting Point | -20 °C (-4 °F) | [1] |
| Density | 0.893 - 0.902 g/mL at 25 °C | [1][5] |
| Refractive Index | 1.449 - 1.454 at 20 °C | [1][5] |
| Flash Point | 97 °C (206.6 °F) - closed cup 101 °C (213.8 °F) | [6] [1] |
| Solubility | Very slightly soluble in water; soluble in alcohol and oils; slightly soluble in propylene (B89431) glycol; insoluble in glycerin. | [2] |
| LogP | 4.9 | [1][2] |
| FEMA Number | 2645 | [1][5] |
Synthesis and Experimental Protocols
Linalyl propionate is primarily synthesized through the esterification of linalool (B1675412). This reaction can be carried out using several methods, typically involving either an acid or an anhydride (B1165640) of propionic acid.
General Synthesis Pathway
The most common synthetic route is the reaction of linalool with propionic anhydride, often in the presence of a catalyst to improve reaction efficiency.[7] Alternatively, propionic acid can be used with a strong acid catalyst like sulfuric acid.[1]
Experimental Protocol: Esterification with Propionic Anhydride
While a standardized, universally adopted protocol is not available, the following methodology is derived from patent literature describing a high-yield synthesis.[7]
Materials:
-
Linalool (0.3 mol)
-
Propionic anhydride (0.45 mol)
-
4-dimethylaminopyridine (B28879) (catalyst, e.g., 0.13-0.25 g)
-
Three-necked flask (250 ml)
-
Stirrer
-
Heating mantle
-
Vacuum rectification apparatus
Procedure:
-
Charging the Reactor: In a 250 ml three-necked flask, add 46.2 g (0.3 mol) of linalool and 58.5 g (0.45 mol) of propionic anhydride.
-
Catalyst Addition: Add 0.13-0.25 g of 4-dimethylaminopyridine to the mixture.[7]
-
Reaction: The specifics of temperature and time are controlled to drive the reaction to completion. The patent suggests this method leads to high conversion efficiency (over 98%).[7]
-
Purification: After the reaction, the mixture contains linalyl propionate and the byproduct, propionic acid. The propionic acid is removed via continuous vacuum rectification.[7]
-
Product Isolation: The final product, linalyl propionate, is obtained after rectification with a purity of over 98%.[7]
Analytical Characterization
The purity and structure of the synthesized linalyl propionate should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the final product and identify any byproducts. The mass spectrum of linalyl propionate shows characteristic fragmentation patterns.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure of the ester.[4][5]
Biological Activity and Signaling Pathways
While linalyl propionate itself is not extensively studied for its biological activities beyond its use as a fragrance and flavoring agent, its parent compound, linalool, and the structurally similar ester, linalyl acetate (B1210297), have demonstrated notable effects. These findings suggest potential areas of investigation for linalyl propionate.
Antimicrobial Properties
Linalool has been shown to possess antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative species.[3][8] Studies indicate that linalool can disrupt the bacterial cell membrane, leading to leakage of cytoplasmic contents and inhibition of cellular respiration.[9][10] Linalyl propionate has also been noted for its potential antimicrobial properties, which may be of interest for various applications.[11]
Anti-inflammatory Activity and NF-κB Signaling
Research on linalool and linalyl acetate has shown that these compounds can exert anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[5] In studies using lipopolysaccharide (LPS) to induce an inflammatory response in liver cells, linalool and linalyl acetate were found to down-regulate the phosphorylation of p65 and IκBα. This action inhibits the activation of NF-κB, which in turn reduces the expression of pro-inflammatory cytokines like IL-6.[5] Given the structural similarity, it is plausible that linalyl propionate could exhibit similar activity.
Safety and Toxicology
Linalyl propionate is generally regarded as safe for its intended use in flavors and fragrances.[7] However, as with many chemical compounds, appropriate safety precautions should be taken during handling.
Hazard Identification and Precautionary Statements
The following table summarizes the hazard classifications and safety recommendations for linalyl propionate.
| Category | Information | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [12] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12] |
| Acute Toxicity | Oral LD₅₀ (rat): > 5 g/kgDermal LD₅₀ (rabbit): > 5 g/kg |
Conclusion
Linalyl propionate is a well-characterized monoterpenoid ester with significant applications in the fragrance and flavor industries. Its synthesis via esterification of linalool is a straightforward process that can achieve high yields. While data on its specific biological activities are limited, the known anti-inflammatory and antimicrobial properties of its parent compound, linalool, suggest that linalyl propionate may hold similar potential, warranting further investigation into its effects on signaling pathways such as NF-κB. Standard laboratory safety protocols are sufficient for handling this compound, which exhibits low acute toxicity. This guide provides a foundational resource for professionals engaged in research and development involving linalyl propionate.
References
- 1. ScenTree - Linalyl propionate (CAS N° 144-39-8) [scentree.co]
- 2. NP-MRD: Showing NP-Card for Linalyl propionate (NP0045913) [np-mrd.org]
- 3. Page loading... [wap.guidechem.com]
- 4. Linalyl propionate | C13H22O2 | CID 61098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. spectrabase.com [spectrabase.com]
- 7. CN103159623A - Linalyl propionate preparation method - Google Patents [patents.google.com]
- 8. linalyl propionate, 144-39-8 [thegoodscentscompany.com]
- 9. mdpi.com [mdpi.com]
- 10. spectrabase.com [spectrabase.com]
- 11. US2794826A - Process of manufacturing linalyl - Google Patents [patents.google.com]
- 12. Showing Compound Linalyl propionate (FDB002289) - FooDB [foodb.ca]
